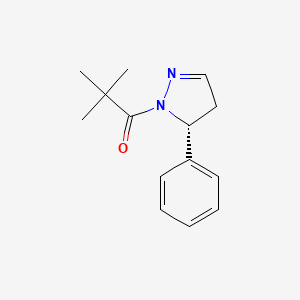
Hg-10-102-01
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HG-10-102-01 es un inhibidor altamente potente, selectivo y que penetra en el cerebro de la quinasa 2 de repetición rica en leucina (LRRK2). Ha demostrado una eficacia significativa en la inhibición tanto de LRRK2 de tipo salvaje como de sus formas mutantes, particularmente la mutación G2019S, que se asocia comúnmente a la enfermedad de Parkinson . El compuesto también inhibe la quinasa 2 que interactúa con la proteína quinasa activada por mitógeno (MNK2) y la quinasa 1 de linaje mixto (MLK1) .
Aplicaciones Científicas De Investigación
HG-10-102-01 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Biología: this compound se utiliza para estudiar las funciones biológicas de LRRK2 y su papel en las vías de señalización celular. .
Medicina: El compuesto se utiliza principalmente en la investigación de la enfermedad de Parkinson para estudiar los efectos de la inhibición de LRRK2 en la progresión de la enfermedad y para desarrollar nuevas estrategias terapéuticas para tratar la enfermedad
Mecanismo De Acción
HG-10-102-01 ejerce sus efectos inhibiendo selectivamente la actividad quinasa de LRRK2. El compuesto se une al sitio de unión al ATP de LRRK2, impidiendo la fosforilación de sus objetivos aguas abajo. Esta inhibición conduce a una reducción en la fosforilación de proteínas clave involucradas en las vías de señalización celular, lo que afecta en última instancia a procesos celulares como la autofagia y la apoptosis .
Los objetivos moleculares de this compound incluyen LRRK2 de tipo salvaje y sus formas mutantes, particularmente la mutación G2019S. El compuesto también inhibe MNK2 y MLK1, aunque con menor potencia .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Hg-10-102-01 plays a crucial role in biochemical reactions by inhibiting LRRK2, a kinase involved in various cellular processes. The compound interacts with enzymes such as mitogen-activated protein kinase-interacting kinase 2 (MNK2) and mixed lineage kinase 1 (MLK1), with IC50 values of 0.6 μM and 2.1 μM, respectively . These interactions result in the inhibition of phosphorylation at specific serine residues (Ser910 and Ser935) in LRRK2, which is essential for its activity .
Cellular Effects
This compound affects various types of cells, including HEK293 cells, mouse Swiss 3T3 cells, and mouse embryonic fibroblast cells. The compound induces a dose-dependent inhibition of Ser910 and Ser935 phosphorylation in both wild-type LRRK2 and the G2019S mutant . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism, leading to altered cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of LRRK2, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets, such as Ser910 and Ser935, which are critical for LRRK2’s function . Additionally, this compound inhibits MNK2 and MLK1, further affecting cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound demonstrates stability and sustained inhibitory effects over time. In vitro studies show that the compound can inhibit LRRK2 phosphorylation for up to 90 minutes at concentrations ranging from 0.01 to 3 μM . In vivo studies indicate that a single intraperitoneal injection of this compound can inhibit LRRK2 phosphorylation in the kidney, spleen, and brain of mice .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In wild-type male C57BL/6 mice, doses ranging from 3 to 100 mg/kg administered intraperitoneally result in dose-dependent inhibition of LRRK2 phosphorylation . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways related to LRRK2 activity. The compound interacts with enzymes and cofactors that regulate phosphorylation and dephosphorylation processes. This interaction affects metabolic flux and metabolite levels, contributing to its overall biochemical effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound’s brain-penetrable nature allows it to accumulate in the brain, where it exerts its inhibitory effects on LRRK2 . This distribution is crucial for its potential therapeutic applications in neurodegenerative diseases .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with LRRK2 and other target proteins. The compound’s activity is influenced by its localization, as it needs to be in proximity to its targets to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .
Métodos De Preparación
La síntesis de HG-10-102-01 implica múltiples pasos, comenzando con la preparación de la estructura principal, seguida de modificaciones del grupo funcional para mejorar su potencia y selectividad. La ruta sintética generalmente incluye los siguientes pasos:
Formación de la estructura principal: La estructura principal se sintetiza utilizando una serie de reacciones de condensación que involucran aminas aromáticas y cloropirimidinas.
Modificaciones del grupo funcional: Luego, la estructura principal se modifica introduciendo varios grupos funcionales para mejorar su actividad inhibitoria y capacidades de penetración en el cerebro.
Purificación: El producto final se purifica utilizando técnicas como la recristalización y la cromatografía para lograr altos niveles de pureza
Los métodos de producción industrial para this compound no están ampliamente documentados, pero probablemente involucren la ampliación del proceso de síntesis de laboratorio con optimizaciones para el rendimiento y la rentabilidad.
Análisis De Reacciones Químicas
HG-10-102-01 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los grupos metoxi y amino, lo que lleva a la formación de varios derivados oxidados.
Reducción: Las reacciones de reducción pueden ocurrir en los grupos nitro y carbonilo, lo que lleva a la formación de derivados reducidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en los grupos cloro y amino, lo que lleva a la formación de derivados sustituidos
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como aminas y tioles. Los productos principales formados a partir de estas reacciones son típicamente derivados de this compound con grupos funcionales modificados.
Comparación Con Compuestos Similares
HG-10-102-01 es único en su alta potencia, selectividad y capacidades de penetración en el cerebro en comparación con otros inhibidores de LRRK2. Los compuestos similares incluyen:
This compound destaca por su capacidad para inhibir eficazmente tanto las formas de tipo salvaje como mutantes de LRRK2, particularmente la mutación G2019S, y sus superiores capacidades de penetración en el cerebro .
Propiedades
IUPAC Name |
[4-[[5-chloro-4-(methylamino)pyrimidin-2-yl]amino]-3-methoxyphenyl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O3/c1-19-15-12(18)10-20-17(22-15)21-13-4-3-11(9-14(13)25-2)16(24)23-5-7-26-8-6-23/h3-4,9-10H,5-8H2,1-2H3,(H2,19,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVOZZZLKJKCCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC=C1Cl)NC2=C(C=C(C=C2)C(=O)N3CCOCC3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does HG-10-102-01 interact with its target and what are the downstream effects?
A: this compound acts as a potent and selective inhibitor of leucine-rich repeat kinase 2 (LRRK2), both in its wild-type form and the G2019S mutant form. [] This kinase is implicated in the pathogenesis of Parkinson's disease (PD). The compound effectively inhibits the phosphorylation of Ser910 and Ser935 residues on LRRK2, even at low micromolar concentrations. [] This inhibition is significant as elevated LRRK2 activity is linked to PD development.
Q2: What is known about the structure-activity relationship (SAR) of this compound and how do modifications impact its properties?
A: Researchers have explored modifications to the this compound structure to enhance its properties, particularly its ability to cross the blood-brain barrier (BBB), a major obstacle for many CNS drugs. [] By linking the terminal nitrogen atoms of this compound with alkyl chains of varying lengths, they created macrocyclic molecules. [] This modification, guided by 3D-QSAR models, resulted in several derivatives with improved BBB permeability while retaining nanomolar inhibitory potency against LRRK2. []
Q3: What in vitro and in vivo studies have been conducted on this compound?
A: this compound has demonstrated potent inhibition of LRRK2 phosphorylation in cellular assays. [] Furthermore, it effectively inhibits LRRK2 activity in vivo. Notably, it can inhibit the phosphorylation of Ser910 and Ser935 in the mouse brain following intraperitoneal administration. [] This brain penetrance makes it a promising candidate for further development as a PD therapeutic. Further research, including detailed pharmacological profiling and assessments of its effectiveness in relevant PD models, are ongoing. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
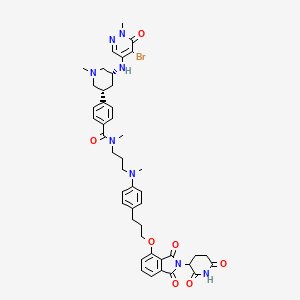

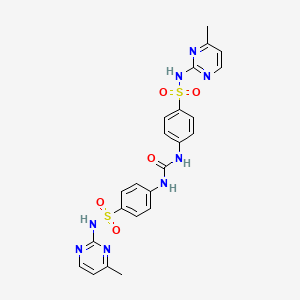
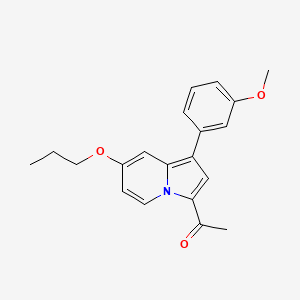
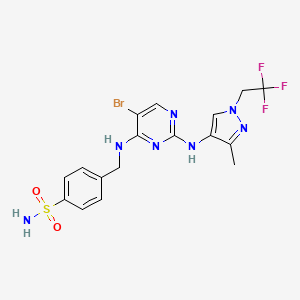

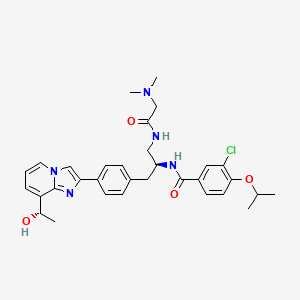
![(1r)-1-[(4-{[(6,7-Dihydro[1,4]dioxino[2,3-C]pyridazin-3-Yl)methyl]amino}piperidin-1-Yl)methyl]-9-Fluoro-1,2-Dihydro-4h-Pyrrolo[3,2,1-Ij]quinolin-4-One](/img/structure/B607877.png)
